molecular formula C21H24N6 B10872810 7-Cycloheptyl-8,9-dimethyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

7-Cycloheptyl-8,9-dimethyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10872810
M. Wt: 360.5 g/mol
InChI Key: YVOPRTZFRKPUKO-UHFFFAOYSA-N
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Description

7-Cycloheptyl-8,9-dimethyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyrimidines, known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cycloheptyl-8,9-dimethyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides a catalyst-free and eco-friendly synthesis route .

Industrial Production Methods

Industrial production of this compound may leverage continuous flow chemistry techniques to enhance reaction efficiency and scalability. The use of heterogeneous catalysts, such as CuOx-ZnO/Al2O3-TiO2, can also facilitate the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-Cycloheptyl-8,9-dimethyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizers: NaOCl, Pb(OAc)4, MnO2

    Catalysts: CuBr/1,10-phenanthroline, CuOx-ZnO/Al2O3-TiO2

    Solvents: Dimethyl sulfoxide (DMSO), ethanol

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

7-Cycloheptyl-8,9-dimethyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of Janus kinases (JAK1, JAK2). Upon binding to these kinases, it prevents the phosphorylation of specific tyrosine residues on cytokine receptors, thereby inhibiting the downstream signaling pathways that lead to gene transcription . This mechanism is crucial in regulating immune responses and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Cycloheptyl-8,9-dimethyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine stands out due to its unique cycloheptyl and dimethyl substitutions, which enhance its binding affinity and specificity towards JAK kinases. This structural uniqueness contributes to its potent biological activity and potential therapeutic applications.

Properties

Molecular Formula

C21H24N6

Molecular Weight

360.5 g/mol

IUPAC Name

10-cycloheptyl-11,12-dimethyl-4-pyridin-2-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H24N6/c1-14-15(2)27(16-9-5-3-4-6-10-16)20-18(14)21-24-19(25-26(21)13-23-20)17-11-7-8-12-22-17/h7-8,11-13,16H,3-6,9-10H2,1-2H3

InChI Key

YVOPRTZFRKPUKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=N4)C5CCCCCC5)C

Origin of Product

United States

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